molecular formula C18H18N4O3 B2377941 1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034206-68-1

1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2377941
CAS No.: 2034206-68-1
M. Wt: 338.367
InChI Key: RWEBCRROMCSEDX-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a unique structure that includes a pyrroloquinoxaline moiety fused with a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoxaline derivatives and dihydropyridine-based molecules. These compounds share structural similarities but may differ in their specific functional groups or overall configuration .

Uniqueness

What sets 1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide apart is its unique combination of the pyrroloquinoxaline and dihydropyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-methyl-2-oxo-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-21-8-4-5-12(18(21)25)16(23)19-11-9-15-17(24)20-13-6-2-3-7-14(13)22(15)10-11/h2-8,11,15H,9-10H2,1H3,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEBCRROMCSEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2CC3C(=O)NC4=CC=CC=C4N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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